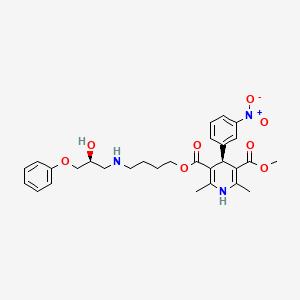

YM-430

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H35N3O8 |

|---|---|

Molecular Weight |

553.6 g/mol |

IUPAC Name |

5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3/t23-,27-/m0/s1 |

InChI Key |

HBXMSJLNXYLVTA-HOFKKMOUSA-N |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCCNC[C@@H](COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of BACE1 Inhibitors, Featuring Verubecestat (MK-8931)

Disclaimer: Publicly available scientific literature and clinical trial data for a compound specifically designated "YM-430" are not available. Therefore, this guide will focus on the well-documented β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, Verubecestat (MK-8931) , as a representative example to illustrate the core mechanism of action for this class of drugs.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the mechanism of action, supporting quantitative data, and relevant experimental protocols for BACE1 inhibitors.

Core Mechanism of Action: BACE1 Inhibition

The primary therapeutic target for Verubecestat is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a transmembrane aspartyl protease.[1][2][3] BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease.[2][4] The amyloid hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a central event leading to the formation of amyloid plaques, neurotoxicity, and subsequent cognitive decline.[4]

BACE1 initiates the cleavage of the amyloid precursor protein (APP), a process that ultimately leads to the production of Aβ peptides.[2][5] Verubecestat is a potent and selective inhibitor of BACE1.[1] By binding to the active site of the BACE1 enzyme, it blocks the initial cleavage of APP, thereby reducing the production of all downstream Aβ species, including the neurotoxic Aβ40 and Aβ42 peptides.[2][6][7] This upstream inhibition of the amyloid cascade is intended to slow or prevent the progression of Alzheimer's disease.[4][5]

Quantitative Data Summary

Verubecestat has demonstrated potent BACE1 inhibition and subsequent reduction of Aβ levels across in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency of Verubecestat

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki | 7.8 nM | Cell-free enzymatic assay | [1] |

| IC50 | 13 nM | Cell-based assay | [1] |

Table 2: In Vivo Efficacy of Verubecestat in Animal Models

| Animal Model | Dose | Route | Effect on Aβ40 | Reference |

| Rat | 5 mg/kg | Oral | ED90 in CSF | [8] |

| Rat | 8 mg/kg | Oral | ED90 in Cortex | [8] |

| Cynomolgus Monkey | 3 mg/kg | Oral | Dramatic decrease in CSF over 24h | [8] |

| Tg2576-AβPPswe Mice | Chronic | Diet | >90% reduction in plasma; 62-68% reduction in CSF | [9][10] |

Table 3: Pharmacodynamic Effects of Verubecestat in Humans

| Population | Dose | Duration | Effect on CSF Aβ40 | Reference |

| Healthy Adults & AD Patients | 12 mg | Single/Multiple Doses | ~57-63% reduction | [4][11] |

| Healthy Adults & AD Patients | 40 mg | Single/Multiple Doses | ~79-81% reduction | [4][11] |

| Healthy Adults & AD Patients | 60 mg | Single/Multiple Doses | ~84% reduction | [4] |

Experimental Protocols

The mechanism and efficacy of BACE1 inhibitors like Verubecestat are elucidated through a series of standardized in vitro and in vivo experiments.

In Vitro BACE1 Activity Assay (Fluorometric)

A common method to determine the potency of a BACE1 inhibitor is a cell-free fluorometric assay, often based on Förster Resonance Energy Transfer (FRET).

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher.[12] When the peptide is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[13] The inhibitor's potency is determined by its ability to prevent this cleavage and thus reduce the fluorescent signal.

Protocol Outline:

-

Reagent Preparation: Recombinant human BACE1 enzyme, a fluorogenic BACE1 peptide substrate, and assay buffer are prepared.[12]

-

Inhibitor Incubation: The BACE1 enzyme is pre-incubated with varying concentrations of the test compound (e.g., Verubecestat) for a set period (e.g., 15 minutes at 37°C).[14]

-

Reaction Initiation: The BACE1 substrate is added to the enzyme-inhibitor mixture to start the reaction.[14]

-

Signal Detection: The fluorescence intensity is measured over time (kinetic mode) or at a fixed endpoint using a microplate fluorimeter (e.g., Ex/Em = 345/500 nm).[15]

-

Data Analysis: The rate of substrate cleavage is calculated from the change in fluorescence. The percent inhibition is plotted against the inhibitor concentration to determine the IC50 value.[2]

In Vivo Efficacy Study in Animal Models

Transgenic mouse models that overexpress human APP and develop amyloid plaques (e.g., Tg2576) are commonly used to test the in vivo efficacy of BACE1 inhibitors.[9][10]

Protocol Outline:

-

Animal Acclimation: Aged transgenic mice (e.g., 18-22 months old) are acclimated to the housing facility.[9][16]

-

Drug Administration: Verubecestat is administered to the treatment group, typically orally. This can be done via daily oral gavage or formulated into the chow for chronic studies.[16] A control group receives a vehicle.[10]

-

Treatment Period: The treatment continues for a specified duration (e.g., 12 weeks).[9]

-

Sample Collection: At the end of the study, animals are euthanized. Blood is collected for plasma analysis, and cerebrospinal fluid (CSF) is sampled. Brains are perfused and dissected.[16]

-

Biochemical Analysis: Plasma, CSF, and brain homogenates are analyzed for Aβ40 and Aβ42 levels using methods like ELISA or electrochemiluminescence immunoassays.[9][17]

-

Histological Analysis: Brain tissue is sectioned and stained (e.g., with Thioflavin S or Prussian blue) to quantify amyloid plaque load and assess for microhemorrhages.[9][10]

-

Data Analysis: Aβ levels and plaque burden in the treated group are compared to the control group to determine the drug's efficacy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. SensoLyte® 520 ß-Secretase (BACE1) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. alzforum.org [alzforum.org]

- 6. researchgate.net [researchgate.net]

- 7. The BACE1 inhibitor verubecestat ( ... | Article | H1 Connect [archive.connect.h1.co]

- 8. | BioWorld [bioworld.com]

- 9. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 14. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abcam.com [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

YM-430: A Technical Guide to its β1-Adrenergic Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-430 is a novel 1,4-dihydropyridine derivative that exhibits a unique pharmacological profile characterized by dual antagonism of both L-type calcium channels and β1-adrenergic receptors.[1][2][3] This dual mechanism of action confers upon this compound the potential for effective management of cardiovascular conditions such as angina and hypertension, by concurrently addressing vasodilation and cardiac β-adrenergic stimulation.[1][2] This technical guide provides an in-depth overview of the β1-adrenergic receptor antagonism of this compound, consolidating available quantitative data, detailing relevant experimental methodologies, and illustrating key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule compound identified for its potential therapeutic applications in cardiovascular diseases. Its chemical structure as a 1,4-dihydropyridine derivative places it in a class of compounds known for their effects on calcium channels. However, extensive pharmacological characterization has revealed its significant β1-adrenoceptor blocking activity.[1] This dual functionality suggests that this compound may offer a multifaceted approach to treating cardiovascular disorders, potentially providing synergistic effects on blood pressure reduction and heart rate modulation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, focusing on its β1-adrenergic antagonism and related cardiovascular effects.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Species/Model | Value | Reference |

| IC50 (3,4-diaminopyridine-induced rhythmic contractions) | Isolated dog coronary artery | 59.2 nM | [2] |

| IC50 (arginine vasopressin-induced ST-segment depression) | Anesthetized rats | 36.6 mg/kg PO | [2] |

| Inhibition of Isoproterenol-induced Tachycardia | Conscious rats | Effective at 100 mg/kg p.o. | [1] |

| Inhibition of Isoproterenol-induced Tachycardia | Conscious dogs | Demonstrated | [1] |

Table 2: Quantitative Data on β1-Adrenergic Receptor Binding and Functional Antagonism of this compound

| Parameter | Assay Type | Value | Reference |

| Ki (Binding Affinity) | Radioligand Binding Assay | Data not available in searched literature | |

| pA2 (Functional Antagonism) | Schild Analysis | Data not available in searched literature |

Note: While the β1-blocking activity of this compound is established through in vivo studies, specific quantitative measures of its binding affinity (Ki) and functional antagonist potency (pA2) at the β1-adrenergic receptor were not available in the reviewed literature.

Signaling Pathways

The antagonism of the β1-adrenergic receptor by this compound interrupts the canonical G-protein coupled signaling cascade initiated by catecholamines such as norepinephrine and epinephrine. The following diagram illustrates this pathway.

Caption: β1-Adrenergic Receptor Signaling Pathway and Site of this compound Antagonism.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a β1-adrenergic receptor antagonist like this compound. Below are representative protocols for key experiments.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of this compound for the β1-adrenergic receptor.

Objective: To calculate the equilibrium dissociation constant (Ki) of this compound for the β1-adrenergic receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-β1AR or HEK293-β1AR).

-

Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).

-

Non-specific binding control: Propranolol (a high-affinity, non-selective β-blocker).

-

This compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation fluid and vials.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Workflow Diagram:

Caption: Workflow for a Radioligand Competitive Binding Assay.

Procedure:

-

Membrane Preparation: Homogenize cells expressing β1-adrenergic receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate or individual tubes, set up the following in triplicate:

-

Total Binding: Add a fixed concentration of radioligand and cell membranes to the assay buffer.

-

Non-specific Binding: Add the same concentration of radioligand, cell membranes, and a high concentration of propranolol (e.g., 10 µM) to the assay buffer.

-

Competition: Add the same concentration of radioligand, cell membranes, and varying concentrations of this compound to the assay buffer.

-

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Antagonism Assay (cAMP Accumulation)

This protocol describes how to determine the functional antagonist potency of this compound by measuring its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.

Objective: To determine the pA2 value of this compound, a measure of its functional antagonist potency.

Materials:

-

A cell line expressing the human β1-adrenergic receptor (e.g., CHO-β1AR or HEK293-β1AR).

-

β-adrenergic agonist: Isoproterenol.

-

This compound at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).

Workflow Diagram:

Caption: Workflow for a cAMP Functional Antagonism Assay.

Procedure:

-

Cell Culture: Seed cells expressing the β1-adrenergic receptor into 96-well plates and grow to near confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with a buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of this compound for a set period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add varying concentrations of the agonist, isoproterenol, to the wells and incubate for a further defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in each well using a competitive immunoassay (like ELISA or HTRF) or a fluorescence-based biosensor.

-

Data Analysis (Schild Plot):

-

Plot the concentration-response curves for isoproterenol in the absence and presence of each concentration of this compound.

-

Determine the EC50 values for isoproterenol from each curve.

-

Calculate the dose ratio (DR) for each concentration of this compound: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

-

Construct a Schild plot by graphing log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

-

Logical Relationship of β1-Adrenergic Receptor Antagonism

The following diagram illustrates the logical relationship of this compound's action as a competitive antagonist at the β1-adrenergic receptor.

Caption: Competitive Antagonism at the β1-Adrenergic Receptor by this compound.

Conclusion

This compound is a promising cardiovascular agent with a dual mechanism of action that includes β1-adrenergic receptor antagonism. While in vivo studies have confirmed this activity, further in vitro characterization to determine its binding affinity (Ki) and functional antagonist potency (pA2) would provide a more complete pharmacological profile. The experimental protocols detailed in this guide provide a framework for obtaining these critical quantitative parameters. A thorough understanding of the β1-adrenergic receptor antagonism of this compound is essential for its continued development and potential clinical application in the treatment of cardiovascular diseases.

References

- 1. Cardiovascular effects of YM430, a 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity, in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antianginal effects of YM430, a novel calcium entry-blocking and beta-adrenoceptor-blocking agent in several experimental angina models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

Unveiling the Dual-Action Cardioprotective Agent: A Technical Guide to YM-430's Calcium Channel Blocking Activity

For Immediate Release

This whitepaper provides an in-depth technical guide on the calcium channel blocking activity of YM-430, a novel pharmaceutical compound identified as a potent cardioprotective agent. This compound distinguishes itself through a dual mechanism of action, functioning as both a calcium channel blocker and a beta-adrenoceptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's pharmacological profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacological Profile of this compound

This compound is a 1,4-dihydropyridine derivative that has demonstrated significant antianginal effects in several preclinical models.[1][2][3] Its therapeutic potential stems from its ability to concurrently block L-type calcium channels and β1-adrenergic receptors, making it a promising candidate for the treatment of various types of angina pectoris, including variant and stable angina.[1][3] The compound's chemical formula is C₂₉H₃₅N₃O₈, with a molecular weight of 553.61 g/mol .

Quantitative Assessment of Bioactivity

The calcium channel blocking and beta-adrenergic blocking activities of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC₅₀) and effective doses (ED₅₀) that highlight the compound's potency.

| Assay | Model System | Parameter Measured | This compound Concentration/Dose | IC₅₀ / ED₅₀ | Reference |

| In Vitro | Isolated Dog Coronary Artery | Inhibition of 3,4-diaminopyridine-induced rhythmic contractions | 10⁻⁸ - 10⁻⁶ M | 59.2 nM | [1][3] |

| In Vivo | Anesthetized Rats | Inhibition of arginine vasopressin-induced ST-segment depression | 10 - 100 mg/kg P.O. | 36.6 mg/kg | [1][3] |

| In Vivo | Anesthetized Dogs | Inhibition of ST-segment elevation induced by coronary artery occlusion | 0.3 mg/kg I.V. | - | [1][3] |

| In Vivo | Conscious Rats | Inhibition of isoproterenol-induced tachycardia | 100 mg/kg P.O. | - | [2] |

| In Vivo | Vagotomized Dogs | Inhibition of isoproterenol-induced tachycardia | - | 0.11 mg/kg I.V. |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section details the methodologies for the key experiments cited.

In Vitro Assay: Inhibition of 3,4-Diaminopyridine-Induced Rhythmic Contractions in Isolated Dog Coronary Artery

This assay evaluates the vasorelaxant properties of this compound on coronary smooth muscle.

-

Tissue Preparation: Helical strips of the left circumflex coronary artery are obtained from beagle dogs. The endothelium is removed, and the strips are mounted in organ baths containing a modified Krebs-Henseleit solution, maintained at 37°C and aerated with a 95% O₂ - 5% CO₂ mixture.

-

Induction of Contractions: The arterial strips are partially depolarized with a high potassium solution. Rhythmic contractions are then induced by the addition of 3,4-diaminopyridine.

-

Drug Application: this compound is added cumulatively to the organ baths at concentrations ranging from 10⁻⁸ to 10⁻⁶ M.

-

Data Acquisition and Analysis: The tension of the arterial strips is continuously recorded using an isometric force transducer. The IC₅₀ value, representing the concentration of this compound that causes a 50% reduction in the amplitude of the rhythmic contractions, is calculated from the concentration-response curve.

In Vivo Model: Inhibition of Arginine Vasopressin-Induced ST-Segment Depression in Anesthetized Rats

This model assesses the anti-ischemic effects of this compound in a model of coronary vasospasm.

-

Animal Preparation: Male Wistar rats are anesthetized, and their electrocardiogram (ECG) is continuously monitored.

-

Induction of Myocardial Ischemia: Arginine vasopressin is administered intravenously to induce coronary artery constriction, leading to myocardial ischemia, which is reflected as a depression in the ST-segment of the ECG.

-

Drug Administration: this compound is administered orally (P.O.) at doses ranging from 10 to 100 mg/kg prior to the vasopressin challenge.

-

Data Analysis: The magnitude of the ST-segment depression is measured, and the IC₅₀ value, the dose of this compound that reduces the vasopressin-induced ST-segment depression by 50%, is determined.

Visualizing the Mechanism of Action

To illustrate the molecular interactions and experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Dual inhibitory action of this compound on L-type calcium channels and β₁-adrenergic receptors.

Caption: Workflow for the in vitro assessment of this compound's vasorelaxant effects.

Structure-Activity Relationship Insights

The dual activity of this compound is attributed to specific structural features within its 1,4-dihydropyridine framework. While a detailed structure-activity relationship for this compound is proprietary, analysis of related compounds, such as YM-16151-1, reveals the importance of the stereochemistry of the side chain attached to the dihydropyridine ring. The S-(-)-isomer of YM-16151-1 exhibits more potent beta-adrenoceptor blocking activity than the R-(+)-isomer, while both isomers have comparable calcium channel blocking effects. This suggests that the spatial arrangement of the amine-containing side chain is crucial for its interaction with the beta-adrenergic receptor, whereas the dihydropyridine core is the primary determinant of calcium channel antagonism.

Caption: Inferred structure-activity relationship for the dual action of this compound.

Conclusion

This compound presents a promising therapeutic profile characterized by its dual-action mechanism as a calcium channel blocker and a beta-adrenoceptor antagonist. The quantitative data and experimental protocols provided in this whitepaper offer a solid foundation for further research and development of this compound. The unique combination of activities suggests that this compound could offer significant advantages in the management of cardiovascular diseases, particularly angina pectoris. Continued investigation into its pharmacological and toxicological properties is warranted to fully elucidate its clinical potential.

References

- 1. Cardiovascular effects of YM430, a 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity, in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 3. Antianginal effects of YM430, a novel calcium entry-blocking and beta-adrenoceptor-blocking agent in several experimental angina models - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-430: A Technical Overview of a Dual-Acting Cardiovascular Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to YM-430, a compound with dual therapeutic potential as a β1 adrenergic receptor antagonist and a calcium channel blocker. Its unique pharmacological profile suggests applications in the management of cardiovascular conditions such as angina and hypertension.

Chemical Structure and Properties

This compound, also known by its developmental codes YM-15430 and YM-154301, possesses a complex molecular architecture that contributes to its dual-acting nature.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-(4-(((S)-2-hydroxy-3-phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1] |

| CAS Number | 153192-22-4[1] |

| Molecular Formula | C₂₉H₃₅N₃O₈[1] |

| SMILES | CC1=C(--INVALID-LINK--O">C@@HC3=CC(=CC=C3)--INVALID-LINK--[O-])C(=O)OC |

| InChI | InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3/t23-,27-/m0/s1 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 553.61 g/mol | [1] |

| Appearance | White to off-white solid powder | MedKoo Biosciences |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment. | MedKoo Biosciences |

Pharmacological Profile

This compound exhibits a dual mechanism of action, functioning as both a β1 adrenergic receptor antagonist and a calcium channel antagonist. This combination of activities suggests its potential as an antianginal and antihypertensive agent.[1]

Biological Activity

| Target | Action | IC₅₀ |

| β1 Adrenergic Receptor | Antagonist | Not specified |

| Calcium Channel | Antagonist | Not specified |

| 3,4-diaminopyridine-induced rhythmic contractions | Inhibition | 59.2 nM[1] |

| Arginine vasopressin-induced ST-segment depression (in anesthetized rats) | Inhibition | 36.6 mg/kg (PO)[1] |

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound can be attributed to its modulation of two key signaling pathways in the cardiovascular system.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on its known activities, the following general methodologies would be appropriate for its characterization.

β1 Adrenergic Receptor Binding Assay

This assay determines the affinity of this compound for the β1 adrenergic receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells known to express β1 adrenergic receptors (e.g., rat heart ventricles) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation with a known concentration of a radiolabeled β1-selective antagonist (e.g., [³H]CGP-12177) and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Calcium Channel Antagonism Assay

This assay evaluates the ability of this compound to block L-type calcium channels.

Methodology:

-

Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., A7r5 vascular smooth muscle cells) on glass coverslips.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).

-

Perfusion Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

Baseline Measurement: Perfuse the cells with a physiological salt solution and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) to determine the resting intracellular calcium concentration.

-

Depolarization: Induce calcium influx by depolarizing the cells with a high-potassium solution.

-

This compound Application: In the presence of the high-potassium solution, apply varying concentrations of this compound and measure the inhibition of the calcium influx.

-

Data Analysis: Plot the percentage inhibition of the calcium response against the concentration of this compound to determine the IC₅₀ value.

Ex Vivo Vascular Ring Assay

This assay assesses the vasorelaxant effects of this compound.

Methodology:

-

Tissue Preparation: Euthanize a laboratory animal (e.g., a rat) and carefully dissect a major artery, such as the thoracic aorta. Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend the arterial rings between two L-shaped stainless-steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Tensioning: Gradually stretch the rings to their optimal resting tension and allow them to equilibrate for at least 60 minutes.

-

Contraction: Induce a stable contraction with a vasoconstrictor agent, such as phenylephrine or a high concentration of potassium chloride.

-

Drug Addition: Once a stable plateau of contraction is reached, add this compound to the organ bath in a cumulative manner, allowing the response to stabilize between additions.

-

Data Recording: Record the isometric tension continuously using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC₅₀ value.

Conclusion

This compound is a promising pharmacological agent with a dual mechanism of action that targets both β1 adrenergic receptors and L-type calcium channels. This profile suggests its utility in the treatment of cardiovascular diseases where both heart rate/contractility and vascular tone are key therapeutic targets. Further research, particularly focused on elucidating its detailed pharmacokinetic and pharmacodynamic properties through rigorous experimental protocols, is warranted to fully establish its clinical potential.

References

An In-Depth Technical Guide to YM-430 (CAS Number: 153192-22-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-430, with the Chemical Abstracts Service (CAS) number 153192-22-4, is a novel small molecule that has demonstrated significant potential in cardiovascular research. It is characterized by its dual-action mechanism as both a β1 adrenergic receptor antagonist and a calcium channel blocker. This unique pharmacological profile suggests its therapeutic utility in conditions such as angina pectoris and hypertension, where both of these mechanisms of action are beneficial. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, mechanism of action, and key experimental findings. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for cited studies.

Chemical and Physical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value |

| CAS Number | 153192-22-4 |

| Molecular Formula | C₂₉H₃₅N₃O₈ |

| Molecular Weight | 553.61 g/mol |

| IUPAC Name | 3-(4-(((S)-2-hydroxy-3-phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Mechanism of Action

This compound exerts its pharmacological effects through a dual antagonism of β1 adrenergic receptors and L-type calcium channels.

β1 Adrenergic Receptor Antagonism

As a β1 adrenergic receptor antagonist, this compound competitively inhibits the binding of catecholamines, such as norepinephrine and epinephrine, to β1 receptors, which are predominantly located in cardiac tissue. This antagonism leads to a reduction in the downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP), resulting in decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and lower blood pressure.

Calcium Channel Antagonism

This compound also functions as a calcium channel blocker, specifically targeting L-type calcium channels. These channels are crucial for the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes. By blocking these channels, this compound inhibits calcium-dependent vasoconstriction, leading to vasodilation and a subsequent reduction in peripheral resistance and blood pressure. In cardiac muscle, this action contributes to the negative inotropic effect.

The combined effects of β1 adrenergic receptor and calcium channel blockade make this compound a potent agent for reducing myocardial oxygen demand and increasing coronary blood flow, the primary goals in the management of angina.

Preclinical Data

Several key preclinical studies have evaluated the efficacy of this compound in various experimental models.

In Vitro Efficacy

| Experiment | Model | Parameter | Result |

| Inhibition of Rhythmic Contractions | Isolated Dog Coronary Artery | IC₅₀ | 59.2 nM[1] |

In Vivo Efficacy

| Experiment | Model | Parameter | Result |

| Inhibition of ST-Segment Depression | Anesthetized Rats | IC₅₀ | 36.6 mg/kg (oral)[1] |

| Cardiovascular Hemodynamics | Anesthetized Dogs | Various | See Table 3 |

Cardiovascular Hemodynamic Effects in Anesthetized Dogs

| Parameter | Effect of this compound (0.01-0.3 mg/kg, i.v.) |

| Mean Blood Pressure | Dose-dependent decrease[2] |

| Total Peripheral Resistance | Dose-dependent decrease[2] |

| Heart Rate | No significant increase[2] |

| Coronary Artery Blood Flow | Increased[2] |

| Vertebral Artery Blood Flow | Increased[2] |

Note: Specific binding affinity data (Ki values) for this compound to β1 adrenergic receptors and L-type calcium channels, as well as detailed pharmacokinetic (ADME) data, are not currently available in the public literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, constructed from available information and general pharmacological practices.

Inhibition of 3,4-Diaminopyridine-Induced Rhythmic Contractions in Isolated Dog Coronary Artery

Objective: To determine the in vitro potency of this compound in relaxing coronary artery smooth muscle.

Methodology:

-

Tissue Preparation: A healthy adult mongrel dog is euthanized, and the heart is immediately excised. The left circumflex coronary artery is dissected and cleaned of adherent tissue. The artery is then cut into rings of 3-4 mm in length.

-

Apparatus Setup: The arterial rings are mounted in a 20-mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2.0 g. During this period, the bathing solution is replaced every 15-20 minutes.

-

Induction of Rhythmic Contractions: After equilibration, 3,4-diaminopyridine (3,4-DAP) is added to the organ bath at a final concentration of 1 mM to induce stable rhythmic contractions.

-

Drug Administration: Once stable rhythmic contractions are established, cumulative concentrations of this compound (e.g., 1 nM to 10 µM) are added to the bath. The inhibitory effect on the amplitude of the rhythmic contractions is recorded.

-

Data Analysis: The concentration of this compound that produces a 50% inhibition of the 3,4-DAP-induced contractions (IC₅₀) is calculated using a dose-response curve.

Inhibition of Arginine Vasopressin-Induced ST-Segment Depression in Anesthetized Rats

Objective: To assess the in vivo efficacy of this compound in a model of myocardial ischemia.

Methodology:

-

Animal Preparation: Male Wistar rats (250-300 g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital). The trachea is cannulated to ensure a patent airway. A femoral vein is cannulated for drug administration, and a femoral artery is cannulated for blood pressure monitoring.

-

ECG Monitoring: Standard limb leads for electrocardiogram (ECG) recording are attached to the rat to monitor cardiac electrical activity. The ST-segment of the ECG is continuously monitored.

-

Induction of Myocardial Ischemia: Arginine vasopressin is administered intravenously at a dose known to induce significant ST-segment depression, indicative of myocardial ischemia.

-

Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg) at a set time point before the vasopressin challenge. A vehicle control group is also included.

-

Data Collection: The magnitude of the ST-segment depression is measured before and after the vasopressin challenge in all groups.

-

Data Analysis: The dose of this compound that causes a 50% reduction in the vasopressin-induced ST-segment depression (IC₅₀) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound and a general experimental workflow.

Caption: Dual mechanism of this compound action.

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a promising cardiovascular agent with a unique dual mechanism of action, effectively targeting both β1 adrenergic receptors and L-type calcium channels. Preclinical data demonstrate its potential as an antianginal and antihypertensive agent. Further research is warranted to fully elucidate its pharmacokinetic profile, binding affinities, and to translate these promising preclinical findings into clinical applications. This technical guide summarizes the currently available data to aid researchers and drug development professionals in their evaluation of this compound.

References

The Discovery and Development of TYRA-430: A Technical Overview

A Note on Nomenclature: Initial searches for "YM-430" yielded ambiguous results, with some references to an older, less-documented compound. However, the vast majority of current research and development activities, aligning with the detailed technical requirements of this guide, point to TYRA-430 . This document will, therefore, focus on TYRA-430, a novel inhibitor developed by Tyra Biosciences.

Introduction

TYRA-430 is an investigational, orally administered, first-in-class, selective, and reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) and Fibroblast Growth Factor Receptor 3 (FGFR3). It was designed to address the challenges of treating solid tumors driven by the Fibroblast Growth Factor 19 (FGF19)/FGFR4/FGFR3 signaling axis, particularly in hepatocellular carcinoma (HCC). This document provides a comprehensive overview of the discovery and development history of TYRA-430, including its preclinical data, mechanism of action, and the design of its initial clinical evaluation.

Discovery and Rationale

The development of TYRA-430 is rooted in the understanding of the FGF19/FGFR4 signaling pathway's role in oncogenesis. Overexpression of FGF19 is observed in 20-30% of HCC cases, where it acts as an oncogenic driver through its receptors, primarily FGFR4 and, as a resistance mechanism, FGFR3. Previous therapeutic strategies focusing solely on selective covalent FGFR4 inhibitors showed limited efficacy and low response rates in clinical trials. This was hypothesized to be due to redundant signaling through FGFR3, which can act as a bypass mechanism.

Tyra Biosciences developed TYRA-430 with a dual-inhibitor strategy to overcome this limitation. By simultaneously targeting both FGFR4 and FGFR3, TYRA-430 aims to provide a more comprehensive blockade of the oncogenic signaling pathway. Furthermore, the reversible nature of TYRA-430's binding is designed to be effective against known resistance mutations that can emerge during treatment with covalent FGFR4 inhibitors, such as the Cys552 and Val550 gatekeeper mutations in FGFR4.

Preclinical Development

TYRA-430 has undergone extensive preclinical evaluation in both in vitro and in vivo models to establish its potency, selectivity, and anti-tumor activity.

In Vitro Studies

The in vitro potency of TYRA-430 was assessed in various HCC cell lines and engineered Ba/F3 cells dependent on FGFR3 and FGFR4 signaling.

Data Presentation:

| Cell Line | Target | Key Findings |

| Ba/F3 (Wild-type FGFR3 and FGFR4) | FGFR3, FGFR4 | Potent inhibition of cell viability. |

| Ba/F3 (FGFR4 Cys552 and Val550 mutations) | Mutant FGFR4 | Potent activity against known resistance mutations. |

| Hep3B, HuH-7, JHH-7 (HCC cell lines) | FGFR3, FGFR4 | Superior potency compared to sorafenib, lenvatinib, fisogatinib (BLU-554), and roblitinib (FGF401).[1] |

Experimental Protocols:

-

Cell Viability Assay: The in vitro potency of TYRA-430 was determined by measuring cell viability using the Cell Titer-Glo® 2.0 Luminescent Cell Viability Assay.[1] While specific details on drug concentrations and incubation times are not publicly available, this assay typically involves treating cells with a serial dilution of the compound for a set period (e.g., 72 hours) before measuring ATP levels as an indicator of cell viability.

In Vivo Studies

The anti-tumor efficacy of TYRA-430 was evaluated in mouse xenograft models of human cancers.

Data Presentation:

| Xenograft Model | Cancer Type | Comparator(s) | TYRA-430 Tumor Growth Inhibition (TGI) | Comparator TGI |

| HuH-7 | Hepatocellular Carcinoma | Lenvatinib, FGF401 | 96% | 75% (Lenvatinib), 86% (FGF401)[1][2] |

| GA180 | Gastric Cancer (FGF19-driven) | Roblitinib | 93% | 56%[1] |

Experimental Protocols:

-

Human Xenograft Models: The in vivo efficacy of TYRA-430 was evaluated in human xenograft models.[1] For the HuH-7 model, nu/nu mice were likely implanted with HuH-7 HCC cells.[1] Similarly, the GA180 patient-derived xenograft (PDX) model was used to assess efficacy in an FGF19-driven gastric cancer.[1] While the exact dosing regimen for TYRA-430 is not detailed in the available literature, it was administered orally on a daily basis in the subsequent clinical trial.[3] Tumor growth was monitored over time, and the percentage of tumor growth inhibition (TGI) was calculated as the primary endpoint.

Mechanism of Action and Signaling Pathway

TYRA-430 exerts its anti-tumor effect by inhibiting the FGF19/FGFR4/FGFR3 signaling pathway. In FGF19-driven cancers, the binding of FGF19 to the FGFR4/β-Klotho complex on the cell surface leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. TYRA-430 competitively binds to the ATP-binding pocket of FGFR4 and FGFR3, preventing their phosphorylation and subsequent activation of these downstream pathways.

Mandatory Visualization:

Caption: TYRA-430 inhibits the FGF19/FGFR4/3 signaling pathway.

Clinical Development

Based on its promising preclinical profile, TYRA-430 has advanced into clinical development.

Phase 1 Clinical Trial (SURF431)

TYRA-430 is currently being evaluated in a Phase 1, multicenter, open-label, first-in-human clinical trial (NCT06915753), designated SURF431.[3]

-

Title: Safety and Preliminary Anti-Tumor Activity of TYRA-430 in Advanced Hepatocellular Carcinoma and Other Solid Tumors With Activating FGF/FGFR Pathway Aberrations.[3]

-

Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of TYRA-430.[3]

-

Patient Population: Patients with locally advanced/metastatic HCC and other advanced solid tumors with FGF/FGFR pathway aberrations who have previously received standard of care.[3]

-

Study Design: The trial consists of a dose-escalation phase (Part A) to determine the maximum tolerated dose and a dose-expansion phase (Part B) to further evaluate safety and efficacy in specific patient cohorts.[3]

-

Intervention: Oral TYRA-430 administered daily.[3]

Mandatory Visualization:

Caption: Workflow of the SURF431 Phase 1 Clinical Trial.

Future Directions

The ongoing SURF431 trial will provide crucial data on the safety and preliminary efficacy of TYRA-430 in its target patient populations. The results of this study will inform the future development of TYRA-430, including potential pivotal trials and expansion into other FGF/FGFR-driven malignancies. The dual inhibition of FGFR4 and FGFR3 represents a promising strategy to overcome the limitations of previous FGFR-targeted therapies, and TYRA-430 has the potential to become a valuable new treatment option for patients with these difficult-to-treat cancers.

References

In Vitro Characterization of YM-430: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro characterization of YM-430, a novel compound under investigation. Due to the limited publicly available information on this compound, this guide focuses on established in vitro methodologies and conceptual signaling pathways that are commonly employed in the preclinical assessment of new chemical entities. The experimental protocols and data presentation formats described herein are based on standard industry practices and can be adapted for the specific biological targets and mechanisms of action of this compound as this information becomes available.

Introduction

The in vitro characterization of a novel compound, herein referred to as this compound, is a critical first step in the drug discovery and development pipeline. These studies are essential for elucidating the compound's mechanism of action, determining its potency and selectivity, and assessing its potential for off-target effects. This guide outlines key in vitro assays and experimental workflows relevant to the preclinical evaluation of a new chemical entity.

Quantitative Data Summary

A crucial aspect of in vitro characterization is the generation of quantitative data to compare the activity of a compound across different assays and against reference compounds. The following tables provide a standardized format for presenting such data.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line/System | Parameter | Value (nM) |

| Enzymatic Assay | e.g., Kinase X | Recombinant Protein | IC50 | Data Not Available |

| Binding Assay | e.g., Receptor Y | Membrane Preparation | Ki | Data Not Available |

| Cell-Based Assay | e.g., Reporter Gene | HEK293 | EC50 | Data Not Available |

Table 2: In Vitro Selectivity Profile of this compound

| Target | Assay Type | IC50 / Ki (nM) | Fold Selectivity vs. Primary Target |

| Primary Target | e.g., Kinase X | Data Not Available | 1 |

| Off-Target 1 | e.g., Kinase Z | Data Not Available | Data Not Available |

| Off-Target 2 | e.g., GPCR A | Data Not Available | Data Not Available |

Key Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of robust in vitro characterization. The following sections describe common methodologies.

Enzymatic Assays

Enzymatic assays are performed to determine the direct inhibitory or activating effect of a compound on a purified enzyme.

Protocol: Generic Kinase Inhibition Assay

-

Reagents: Purified recombinant kinase, substrate peptide, ATP, assay buffer, test compound (this compound), and detection reagent.

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the kinase and the test compound.

-

Incubate for a predefined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate for the reaction time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the signal (e.g., luminescence, fluorescence) using a plate reader.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

Cell-Based Assays

Cell-based assays measure the effect of a compound in a more physiologically relevant environment.

Protocol: Reporter Gene Assay

-

Cell Culture: Maintain a stable cell line (e.g., HEK293) expressing the target of interest and a reporter gene (e.g., luciferase) under the control of a response element.

-

Procedure:

-

Seed the cells into a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 6-24 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

-

Data Analysis: The EC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental processes is essential for clear communication and understanding.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound.

Caption: A generalized workflow for a typical in vitro plate-based assay.

Preclinical Pharmacology of YM-430: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-430 is a novel investigational drug characterized by its dual mechanism of action as a β1-adrenergic receptor antagonist and a calcium channel blocker.[1][2] Preclinical studies have explored its potential therapeutic applications in cardiovascular diseases, particularly as an antianginal and antihypertensive agent.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo findings. The information is presented to facilitate further research and development of this compound.

Core Mechanism of Action

This compound exerts its pharmacological effects through the simultaneous blockade of β1-adrenergic receptors and L-type calcium channels.[1] This dual activity provides a synergistic approach to treating cardiovascular conditions. The β1-adrenoceptor blocking activity helps to reduce heart rate and myocardial contractility, thereby decreasing myocardial oxygen demand. The calcium channel blocking activity, specifically targeting L-type calcium channels, leads to vasodilation of coronary and peripheral arteries, which increases coronary blood flow and reduces blood pressure.[1]

Signaling Pathway

Figure 1: Dual Mechanism of Action of this compound. This diagram illustrates how this compound simultaneously blocks the β1-adrenergic receptor pathway, reducing cardiac activity, and directly inhibits L-type calcium channels, leading to vasodilation.

In Vitro Pharmacology

Inhibition of Rhythmic Contractions in Isolated Coronary Artery

In an in vitro model using isolated dog coronary artery, this compound demonstrated potent inhibitory effects on rhythmic contractions induced by 3,4-diaminopyridine.[3] This experiment highlights the direct vasodilatory action of this compound on coronary vessels.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Tissue | Inducer |

| IC50 | 59.2 nM | Dog | Coronary Artery | 3,4-diaminopyridine |

In Vivo Pharmacology

Cardiovascular Effects in Anesthetized Dogs

Intravenous administration of this compound in anesthetized dogs resulted in a dose-dependent decrease in mean blood pressure and total peripheral resistance without a concomitant increase in heart rate.[1] Notably, this compound increased blood flow in the coronary and vertebral arteries, with minimal effects on other vascular beds.[1]

Table 2: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs

| Dose (mg/kg, i.v.) | Mean Blood Pressure | Total Peripheral Resistance | Heart Rate | Coronary Artery Blood Flow |

| 0.01 - 0.3 | Dose-dependent decrease | Dose-dependent decrease | No increase | Increased |

Cardiovascular Effects in Conscious Animals

In conscious dogs, intravenous this compound produced dose-dependent hypotension accompanied by tachycardia.[1] In conscious rats, oral administration of this compound led to a long-lasting hypotensive effect with slight tachycardia.[1] Furthermore, this compound was shown to inhibit isoproterenol-induced tachycardia, confirming its β1-adrenoceptor blocking activity in vivo.[1]

Table 3: Effects of this compound in Conscious Animals

| Species | Route | Dose | Effect on Blood Pressure | Effect on Heart Rate | Other Effects |

| Dog | i.v. | 0.1 - 1 mg/kg | Dose-dependent hypotension | Tachycardia | - |

| Rat | p.o. | 100 mg/kg | Long-lasting hypotension | Slight tachycardia | Inhibited isoproterenol-induced tachycardia |

Antianginal Effects

The antianginal potential of this compound was evaluated in several in vivo models.

Table 4: Antianginal Activity of this compound

| Model | Species | Route | Dose | Parameter Measured | IC50 / Effect |

| Arginine vasopressin-induced ST-segment depression | Anesthetized Rat | p.o. | 10 - 100 mg/kg | ST-segment depression | 36.6 mg/kg |

| Coronary artery occlusion-induced ST-segment elevation | Anesthetized Dog | i.v. | 0.3 mg/kg | ST-segment elevation | Significant inhibition |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not extensively available in the public domain. The following are generalized descriptions based on the published literature.

Isolated Coronary Artery Preparation (Dog)

Helical strips of the left circumflex coronary artery from mongrel dogs are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). Isometric tension is recorded. After an equilibration period, rhythmic contractions are induced with 3,4-diaminopyridine. Cumulative concentrations of this compound are then added to the bath to determine the concentration-response curve and calculate the IC50 value for the inhibition of these contractions.

Figure 2: In Vitro Experimental Workflow. This diagram outlines the key steps in the isolated coronary artery experiment to determine the vasodilatory potency of this compound.

In Vivo Hemodynamic Studies in Anesthetized Dogs

Mongrel dogs are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium). The animals are ventilated artificially. Catheters are inserted into a femoral artery to measure blood pressure and into a femoral vein for drug administration. A thoracotomy is performed to place an electromagnetic flow probe around the left circumflex coronary artery to measure coronary blood flow. After a stabilization period, this compound is administered intravenously in a dose-escalating manner, and hemodynamic parameters are continuously recorded.

Vasopressin-Induced ST-Segment Depression in Anesthetized Rats

Male Wistar rats are anesthetized, and electrocardiogram (ECG) leads are attached to record the ECG. A catheter is placed in a jugular vein for drug administration. This compound is administered orally at various doses. After a set period, arginine vasopressin is injected intravenously to induce myocardial ischemia, which is reflected as ST-segment depression in the ECG. The extent of ST-segment depression is measured, and the dose of this compound that causes 50% inhibition of the vasopressin-induced ST-segment depression (IC50) is calculated.

Coronary Artery Occlusion in Anesthetized Dogs

Dogs are anesthetized and prepared as described for the hemodynamic studies. The left anterior descending (LAD) coronary artery is isolated, and a snare occluder is placed around it. An epicardial ECG electrode is placed in the area perfused by the LAD to record ST-segment elevation during occlusion. The LAD is occluded for a defined period to induce myocardial ischemia and ST-segment elevation. This compound is administered intravenously prior to the occlusion, and its effect on the magnitude of ST-segment elevation is evaluated.

Summary and Conclusion

The preclinical data for this compound demonstrate a promising cardiovascular profile, characterized by its dual β1-adrenergic and calcium channel blocking activities. In vitro, it potently relaxes coronary arteries. In vivo, it exhibits antihypertensive and antianginal effects in various animal models. The balanced effects on heart rate and blood pressure, coupled with an increase in coronary blood flow, suggest that this compound could be a valuable therapeutic agent for the treatment of angina pectoris and hypertension. Further studies, particularly on its pharmacokinetic and pharmacodynamic profile in humans, are warranted to establish its clinical utility.

References

YM-430: A Comprehensive Analysis of its Cardiovascular Effects in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cardiovascular effects of YM-430, a novel 1,4-dihydropyridine derivative, as observed in various animal models. This compound is distinguished by its dual-action mechanism, functioning as both a calcium channel blocker and a beta-1-adrenoceptor antagonist. This unique pharmacological profile suggests its potential as a therapeutic agent for cardiovascular conditions such as angina and hypertension. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Cardiovascular Effects of this compound

This compound has been demonstrated to exert significant effects on the cardiovascular system, primarily characterized by dose-dependent reductions in blood pressure and total peripheral resistance. A key feature of its action in anesthetized models is the absence of a reflex increase in heart rate, which is often a limiting factor with other dihydropyridine calcium channel blockers. This is attributed to its concomitant beta-1-adrenoceptor blocking activity.[1][2]

Hemodynamic Effects in Anesthetized Dogs

In anesthetized dogs, intravenous administration of this compound (0.01-0.3 mg/kg) resulted in a dose-dependent decrease in mean blood pressure and total peripheral resistance.[1][2] Notably, this hypotensive effect was not accompanied by an increase in heart rate. Furthermore, this compound demonstrated a vasodilatory effect on specific arterial beds, increasing coronary and vertebral artery blood flow while having minimal impact on carotid, mesenteric, femoral, and renal blood flow.[1][2] Importantly, at doses that induced vasodilation, this compound showed little to no effect on myocardial contractility (max. dp/dt) or atrioventricular conduction (PQ-interval).[1][2]

| Parameter | Dosage (i.v.) | Observation in Anesthetized Dogs |

| Mean Blood Pressure | 0.01-0.3 mg/kg | Dose-dependent decrease[1][2] |

| Total Peripheral Resistance | 0.01-0.3 mg/kg | Dose-dependent decrease[1][2] |

| Heart Rate | 0.01-0.3 mg/kg | No increase[1][2] |

| Coronary Artery Blood Flow | 0.01-0.3 mg/kg | Increased[1][2] |

| Vertebral Artery Blood Flow | 0.01-0.3 mg/kg | Increased[1][2] |

| Carotid, Mesenteric, Femoral, Renal Blood Flow | 0.01-0.3 mg/kg | Small effect[1][2] |

| Max. dp/dt | Same as vasodilation doses | Little effect[1][2] |

| PQ-interval | Same as vasodilation doses | Little effect[1][2] |

Effects in Conscious Animals

In conscious dogs, intravenous this compound (0.1-1 mg/kg) also produced dose-dependent hypotension, but in this state, it was accompanied by tachycardia.[1][2] In conscious rats, a single oral dose of this compound (100 mg/kg) led to a long-lasting hypotensive effect with only a slight increase in heart rate.[1][2] This demonstrates the sustained action of the compound when administered orally.

| Animal Model | Administration Route | Dosage | Key Observations |

| Conscious Dogs | Intravenous | 0.1-1 mg/kg | Dose-dependent hypotension with tachycardia[1][2] |

| Conscious Rats | Oral | 100 mg/kg | Long-lasting hypotensive effect with slight tachycardia[1][2] |

Dual Mechanism of Action: Calcium Channel and Beta-Adrenoceptor Blockade

The cardiovascular effects of this compound are attributed to its dual antagonism of L-type calcium channels and beta-1-adrenergic receptors. The calcium channel blocking activity is responsible for the vasodilation and subsequent reduction in blood pressure, while the beta-1-adrenoceptor blockade counteracts the reflex tachycardia that would typically be induced by vasodilation.[1][2]

Studies have shown that this compound effectively inhibits isoproterenol-induced tachycardia, a classic indicator of beta-adrenoceptor blockade.[1][2] The time course of this beta-blocking effect after oral administration in rats was found to be very similar to the time course of its hypotensive effect, suggesting a consistent ratio of the two activities.[1][2]

Caption: Dual signaling pathway of this compound in the cardiovascular system.

Antianginal Effects of this compound

The therapeutic potential of this compound extends to the treatment of angina pectoris. Its antianginal properties have been evaluated in several experimental models, both in vitro and in vivo.[3]

In isolated dog coronary arteries, this compound (10⁻⁸–10⁻⁶ M) inhibited 3,4-diaminopyridine-induced rhythmic contractions with an IC50 value of 59.2 nM, demonstrating its ability to counteract coronary vasospasm.[3] In anesthetized rats, oral administration of this compound (10–100 mg/kg) inhibited arginine vasopressin-induced ST-segment depression with an IC50 of 36.6 mg/kg.[3] Furthermore, in a model of myocardial ischemia in anesthetized dogs, intravenous this compound (0.3 mg/kg) significantly inhibited the ST-segment elevation induced by coronary artery occlusion.[3] These findings suggest that this compound may be effective in treating various forms of angina, including variant and stable angina.[3]

| Experimental Model | Key Findings |

| Isolated Dog Coronary Artery | Inhibited 3,4-diaminopyridine-induced rhythmic contractions (IC50 = 59.2 nM)[3] |

| Anesthetized Rats (Arginine Vasopressin-induced ST-segment depression) | Inhibited ST-segment depression (IC50 = 36.6 mg/kg P.O.)[3] |

| Anesthetized Dogs (Coronary Artery Occlusion) | Significantly inhibited ST-segment elevation (0.3 mg/kg I.V.)[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cardiovascular effects.

Hemodynamic Studies in Anesthetized Dogs

-

Animal Model: Mongrel dogs of either sex.

-

Anesthesia: Anesthesia induced and maintained with an appropriate anesthetic agent (e.g., pentobarbital sodium).

-

Instrumentation:

-

A catheter inserted into a femoral artery for the measurement of blood pressure.

-

Electromagnetic flow probes placed around the coronary, vertebral, carotid, mesenteric, femoral, and renal arteries to measure blood flow.

-

A catheter placed in the left ventricle for the measurement of left ventricular pressure and calculation of max. dp/dt.

-

Standard limb leads for electrocardiogram (ECG) recording to determine heart rate and PQ-interval.

-

-

Drug Administration: this compound administered intravenously (i.v.) in a dose-dependent manner (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).

-

Data Acquisition: Continuous recording of all hemodynamic parameters.

Caption: Experimental workflow for hemodynamic studies in anesthetized dogs.

Oral Administration Studies in Conscious Rats

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Rats are conscious and unrestrained.

-

This compound is administered orally (p.o.) via gavage at a specified dose (e.g., 100 mg/kg).

-

Blood pressure and heart rate are measured at various time points post-administration using a tail-cuff method.

-

-

Beta-Blockade Assessment:

-

At different time points after this compound administration, a subset of rats is challenged with an intravenous injection of isoproterenol (e.g., 0.1 µg/kg).

-

The degree of inhibition of the isoproterenol-induced tachycardia is measured to assess the beta-1-adrenoceptor blocking activity of this compound over time.

-

Conclusion

Preclinical data from animal models strongly indicate that this compound possesses a unique and potentially beneficial cardiovascular profile. Its dual mechanism of action as a calcium channel blocker and a beta-1-adrenoceptor antagonist allows for effective blood pressure reduction without the common side effect of reflex tachycardia. Furthermore, its demonstrated antianginal effects in various experimental models highlight its potential for treating ischemic heart disease. The consistent ratio of its two primary activities following oral administration suggests a predictable therapeutic effect. These findings warrant further investigation of this compound as a novel therapeutic agent for the management of hypertension and angina pectoris.

References

- 1. Cardiovascular effects of YM430, a 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity, in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 3. Antianginal effects of YM430, a novel calcium entry-blocking and beta-adrenoceptor-blocking agent in several experimental angina models - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-430: A Technical Overview of β1 vs. β2 Adrenergic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the characterization of the selective binding of the hypothetical compound YM-430 to β1 and β2 adrenergic receptors. Due to the limited availability of public data on this compound, this guide establishes a framework for such an investigation, utilizing established experimental protocols and presenting illustrative data. The core focus is on the quantitative assessment of binding affinity and the elucidation of the distinct signaling pathways associated with β1 and β2 receptor activation.

Introduction to β-Adrenergic Receptor Selectivity

β-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in the regulation of various physiological processes. The two primary subtypes, β1 and β2, are distributed in different tissues and mediate distinct downstream effects. β1-adrenergic receptors are predominantly found in the heart, kidneys, and fat cells, where their activation leads to increased heart rate, renin release, and lipolysis.[1] In contrast, β2-adrenergic receptors are prevalent in smooth muscle, such as in the bronchi and blood vessels, and their stimulation typically results in smooth muscle relaxation.[2] The development of ligands with high selectivity for either the β1 or β2 subtype is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects.

Quantitative Analysis of this compound Binding Affinity

The selectivity of a compound for different receptor subtypes is quantified by comparing its binding affinity (often represented by the inhibition constant, Ki) for each receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Illustrative Binding Affinity of this compound for Human β1 and β2 Adrenergic Receptors

| Compound | Receptor Subtype | Ki (nM) | Selectivity (β2/β1) |

| This compound | β1 | 1.5 | 150 |

| β2 | 225 | ||

| Isoproterenol | β1 | 5.0 | 0.8 |

| β2 | 4.0 | ||

| Betaxolol | β1 | 2.0 | 175 |

| β2 | 350 |

Note: The data presented for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of binding affinities and functional potencies of compounds like this compound involves a series of well-established in vitro assays.

Radioligand Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a test compound for a receptor.[3][4][5]

-

Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2 adrenergic receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).[6][7]

-

A radiolabeled ligand that binds to both receptor subtypes, such as [3H]-CGP 12177 or [125I]-Cyanopindolol.[8][9]

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]

-

Glass fiber filters.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Accumulation

Functional assays measure the cellular response to receptor activation. For β-adrenergic receptors, which are coupled to Gs proteins, a common functional assay is the measurement of cyclic AMP (cAMP) accumulation.[1][11]

-

Objective: To determine the functional potency (EC50) and efficacy of this compound at β1 and β2 adrenergic receptors.

-

Materials:

-

Whole cells expressing either human β1 or β2 adrenergic receptors.

-

This compound at various concentrations.

-

A phosphodiesterase inhibitor (to prevent cAMP degradation).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Stimulate the cells with varying concentrations of this compound.

-

After a defined incubation period, lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP produced using a suitable assay kit.

-

Plot the cAMP concentration against the this compound concentration to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).

-

Signaling Pathways

The binding of an agonist to β1 or β2 adrenergic receptors initiates a cascade of intracellular events. While both subtypes primarily couple to the stimulatory G protein (Gs), there are nuances in their downstream signaling.

β1-Adrenergic Receptor Signaling

Upon agonist binding, the β1-adrenergic receptor activates Gs, which in turn stimulates adenylyl cyclase to produce cAMP.[1][11][12] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.[1][11] Some evidence also suggests that β1 receptors can activate alternative pathways, including a Ras/Raf/MEK/MAPK cascade.[13]

Caption: Canonical β1-adrenergic receptor signaling pathway.

β2-Adrenergic Receptor Signaling

Similar to β1 receptors, agonist-bound β2 receptors activate the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to responses like smooth muscle relaxation.[2][14][15][16] Additionally, β2 receptor signaling is tightly regulated by G protein-coupled receptor kinases (GRKs) and β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling.[15][16]

Caption: β2-adrenergic receptor signaling and regulation.

Experimental Workflow Visualization

The process of characterizing a compound's receptor selectivity follows a logical progression from initial binding studies to functional characterization.

Caption: Workflow for determining β-receptor selectivity.

Conclusion

This guide outlines the fundamental principles and methodologies for assessing the β1 versus β2 adrenergic receptor selectivity of a compound, using this compound as a hypothetical example. Through a combination of radioligand binding assays to determine affinity and functional assays to measure cellular response, a comprehensive selectivity profile can be established. This information is critical for the development of targeted therapeutics with improved efficacy and safety profiles. Future studies would be required to obtain and analyze empirical data for this compound to validate its potential as a selective adrenergic agent.

References

- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Combination of immunocytochemistry and radioligand receptor assay to identify beta-adrenergic receptor subtypes on astroglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Radioligand Method of Assessment of β-Adrenoceptor's Activity on Human T-Lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]